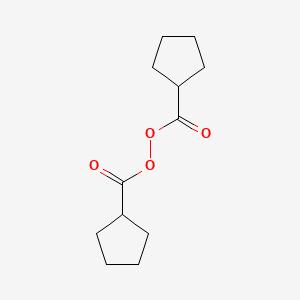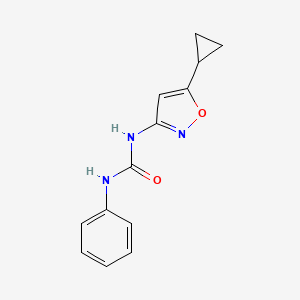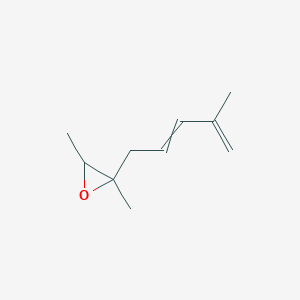
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane and (Z)-Myroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane typically involves the epoxidation of a conjugated diene. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Various oxidized products, depending on the specific conditions.
Reduction: Diols are typically formed.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of epoxide chemistry and reactions involving conjugated dienes.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(E)-Myroxide: Another stereoisomer of the compound with similar chemical properties.
Ocimene oxide: A related compound with a similar structure but different stereochemistry
Uniqueness
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is unique due to its specific stereochemistry and the presence of both an epoxide ring and a conjugated diene system. This combination of features makes it a valuable compound for studying the reactivity of epoxides and conjugated dienes .
Propiedades
Número CAS |
54478-44-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-10(4)9(3)11-10/h5-6,9H,1,7H2,2-4H3 |
Clave InChI |
FDZVPGIFEBSXGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)(C)CC=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)



![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
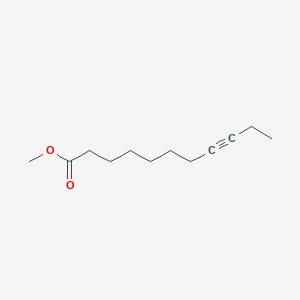
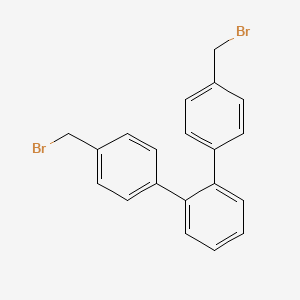
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
